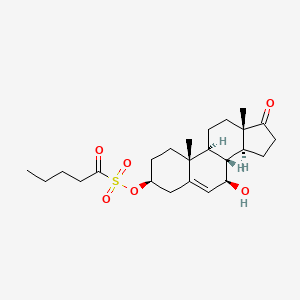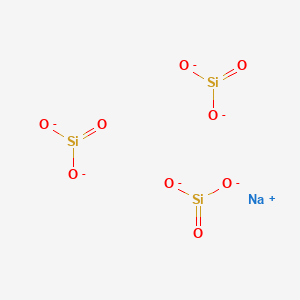
7-Methyloctan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloctan-4-ol is an organic compound belonging to the class of secondary alcohols. It has the molecular formula C₉H₂₀O and a molecular weight of 144.2545.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Methyloctan-4-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of 7-methyloctan-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 7-methyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-methyloctan-4-one. Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of 7-methyloctan-4-one to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming 7-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide (PBr₃), and other halogenating agents.
Major Products:
Oxidation: 7-Methyloctan-4-one.
Reduction: this compound.
Substitution: 7-Methyloctyl chloride and other substituted derivatives.
Applications De Recherche Scientifique
7-Methyloctan-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including chiral building blocks and insect pheromones.
Biology: It is used in studies related to the metabolism of secondary alcohols and their biological effects.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyloctan-4-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo metabolic transformations in biological systems, leading to the formation of metabolites that may exert specific effects. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
4-Octanol: Similar in structure but lacks the methyl substitution at the seventh carbon.
2-Methyl-4-octanol: Another secondary alcohol with a different position of the methyl group.
4-Methyl-2-pentanol: A shorter chain secondary alcohol with a similar functional group.
Uniqueness: 7-Methyloctan-4-ol is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other secondary alcohols and contributes to its specific applications and properties .
Propriétés
Numéro CAS |
33933-77-6 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
7-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-9(10)7-6-8(2)3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
KJMBBHZOLRRVMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)

![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)





![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)

